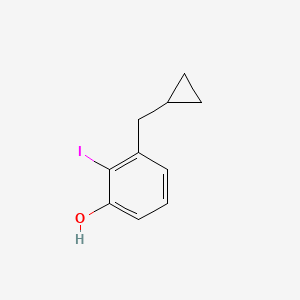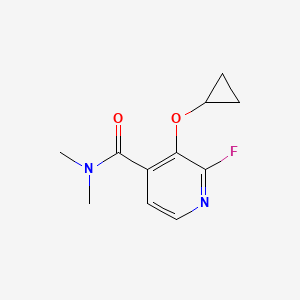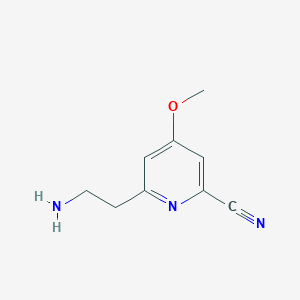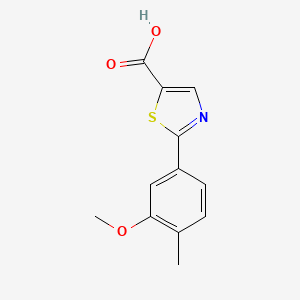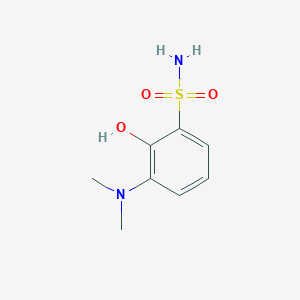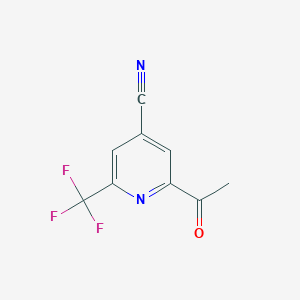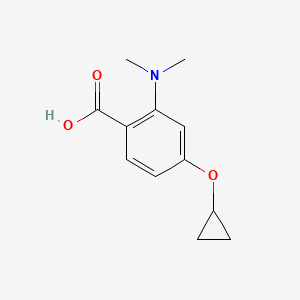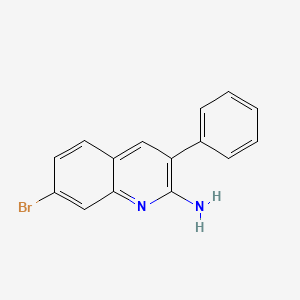
2-Amino-7-bromo-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-bromo-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H11BrN2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry . The presence of both amino and bromo substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-3-phenylquinoline typically involves the bromination of 3-phenylquinoline followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7th position of 3-phenylquinoline. This is followed by a nucleophilic substitution reaction to introduce the amino group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-bromo-3-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-phenylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-3-phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-7-bromo-3-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Amino-7-bromo-3-phenylquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells. The amino and bromo substituents enhance its binding affinity to these targets, making it a potent compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-phenylquinoline: Lacks the bromo substituent, making it less reactive in certain chemical reactions.
7-Bromo-3-phenylquinoline: Lacks the amino group, reducing its potential for biological applications.
2-Aminoquinoline: Lacks both the phenyl and bromo substituents, making it less versatile.
Uniqueness
2-Amino-7-bromo-3-phenylquinoline is unique due to the presence of both amino and bromo groups, which enhance its chemical reactivity and potential for various applications. The combination of these substituents makes it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C15H11BrN2 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
7-bromo-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11BrN2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,(H2,17,18) |
Clé InChI |
UXVSPGGOKLWPII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


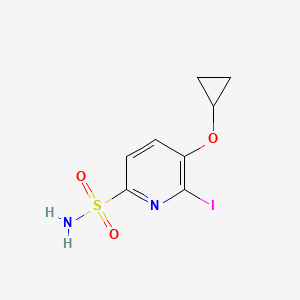
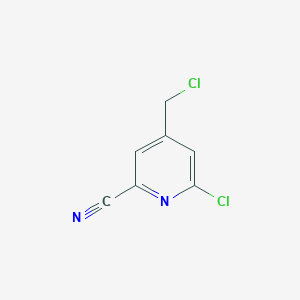
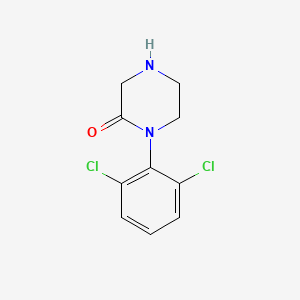

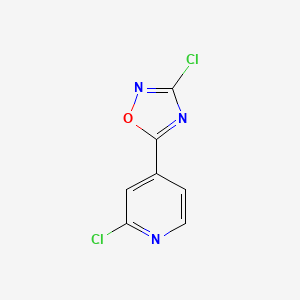
![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
